7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL
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Overview
Description
7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a tert-butylphenyl group, a pyridin-2-ylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-methylquinolin-8-ol with 4-tert-butylbenzaldehyde in the presence of a base, followed by the addition of pyridin-2-ylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of ligands for catalysis and coordination chemistry.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label biomolecules and study their interactions in living cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenyl derivatives: Compounds with similar tert-butylphenyl groups, such as 4-tert-butylphenol, which is used in the synthesis of resins and polymers.
Pyridin-2-ylamino derivatives: Compounds like 2-aminopyridine, which is used in the synthesis of pharmaceuticals and agrochemicals.
Quinoline derivatives: Compounds such as quinine and chloroquine, which are well-known for their antimalarial properties.
Uniqueness
7-[(4-tert-Butylphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of targeted therapies and advanced materials.
Properties
IUPAC Name |
7-[(4-tert-butylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-17-8-9-19-12-15-21(25(30)24(19)28-17)23(29-22-7-5-6-16-27-22)18-10-13-20(14-11-18)26(2,3)4/h5-16,23,30H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZJNIZUSHWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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